6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine
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Overview
Description
6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3Kα, with an IC50 value of 3.6 nM . This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylthiazolo[5,4-b]pyridine: Similar in structure but lacks the methylsulfonyl group.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness
6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C7H5BrN2O2S2 |
---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
6-bromo-2-methylsulfonyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2O2S2/c1-14(11,12)7-10-6-5(13-7)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
KGKFFOJHFIPYDU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)Br |
Origin of Product |
United States |
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